molecular formula C15H15BrN2O B10943639 (2E)-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B10943639
M. Wt: 319.20 g/mol
InChI Key: XAXQIQDKQGSMOO-CMDGGOBGSA-N
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Description

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

    Curcumin: A well-known natural product with a similar structure, exhibiting anti-inflammatory and anticancer properties.

Uniqueness

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the bromo and pyrazolyl groups, which may impart distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

(E)-3-(4-bromo-2-ethylpyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H15BrN2O/c1-3-18-14(13(16)10-17-18)8-9-15(19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3/b9-8+

InChI Key

XAXQIQDKQGSMOO-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C=N1)Br)/C=C/C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN1C(=C(C=N1)Br)C=CC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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